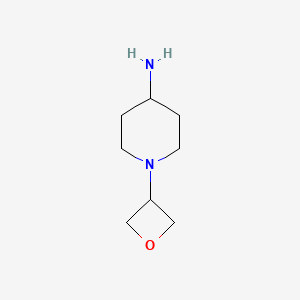

1-(Oxetan-3-YL)piperidin-4-amine

Description

Contextualization of the Oxetane (B1205548) and Piperidine (B6355638) Motifs in Organic Chemistry

The structure of 1-(Oxetan-3-YL)piperidin-4-amine is a composite of two highly significant heterocyclic motifs: oxetane and piperidine. Each of these rings contributes unique and valuable properties that are highly sought after in the design of new chemical entities.

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has seen a dramatic increase in its application within drug discovery. nih.govacs.org Initially considered primarily as a reactive intermediate, its value as a stable structural component is now widely recognized. acs.org The oxetane motif is prized for its ability to introduce three-dimensionality into otherwise flat molecules, a characteristic associated with higher target selectivity and improved pharmacokinetic profiles. nih.gov Furthermore, its high polarity and low molecular weight make it an attractive substituent for improving aqueous solubility and other physicochemical properties. nih.govacs.org The electron-withdrawing nature of the oxetane can modulate the basicity (pKa) of nearby functional groups, a critical parameter in drug design. nih.gov It is often used as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to block metabolic weak spots without the associated increase in lipophilicity. nih.govacs.org

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products. Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized in multiple positions, allowing for the precise spatial arrangement of pharmacophoric features. The piperidine ring can significantly influence a molecule's solubility, lipophilicity, and metabolic stability. Its basic nitrogen atom often plays a crucial role in molecular interactions, such as forming salt bridges with biological targets. The synthesis of substituted piperidines is a mature field of organic chemistry, with numerous methods available for their construction. nih.gov

Significance of Fused and Spanning Ring Systems in Molecular Design

The combination of the oxetane and piperidine rings in this compound is an example of a spanning, rather than fused, ring system. In spanning systems, the rings are connected by a single bond, whereas in fused systems, they share two or more atoms. Both approaches are fundamental strategies in molecular design to create rigid, three-dimensional structures.

Recent advances in synthetic methodologies, such as photoredox catalysis, have enabled the construction of complex fused and strained ring systems in fewer steps, accelerating the exploration of novel chemical space. These methods allow for the creation of bicyclic, fused, and spirocyclic compounds that were previously difficult to access.

Historical Development and Emerging Trends in the Study of Amine-Functionalized Heterocycles

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, with statistics showing that a vast majority of biologically active molecules contain a heterocycle. Amine-functionalized heterocycles are a particularly important subclass, as the amino group provides a key site for hydrogen bonding, salt formation, and further chemical modification.

Historically, the synthesis of these compounds relied on classical condensation and cyclization reactions. However, the demand for greater molecular diversity and complexity has driven the development of more sophisticated synthetic strategies. Modern methods, including transition-metal-catalyzed cross-coupling and C-H functionalization, have revolutionized the ability to create libraries of functionalized heterocycles with high precision and efficiency.

A significant trend is the focus on creating molecules with more sp³-hybridized centers to enhance their three-dimensionality and "drug-like" properties. The incorporation of small, strained rings like oxetane into traditional heterocyclic scaffolds like piperidine is a direct manifestation of this trend. This strategy aims to improve physicochemical properties such as solubility and metabolic stability while exploring new regions of chemical space. The development of methods for the direct amination of heterocycles and the use of amine-containing building blocks remain active areas of research, underscoring the continued importance of this functional group in the design of bioactive compounds.

Research Landscape and Scholarly Gaps Pertaining to the Chemical Compound

This compound (CAS Number: 1415793-94-3) is a specific isomer within the broader class of oxetane-substituted piperidines. uni.lu Its availability from commercial suppliers as a research chemical, often in its dihydrochloride (B599025) salt form (CAS: 1363405-09-7), indicates its utility as a building block in synthetic chemistry. rlavie.com

The research landscape for this compound is best understood by examining studies on closely related analogues. The literature on oxetanes in drug discovery frequently highlights the utility of the N-(oxetan-3-yl)piperidine scaffold. For instance, derivatives have been synthesized and evaluated as potent inhibitors of specific kinases, demonstrating the value of this structural combination in generating biologically active molecules. acs.org The primary role of the compound in the current research landscape appears to be as a specialized building block, allowing for the introduction of a polar, three-dimensional oxetane-piperidine-amine motif into larger, more complex molecules.

A notable scholarly gap is the lack of extensive published research focusing on the specific properties and applications of this compound itself. While the constituent motifs are well-studied, and related structures are present in the patent literature, dedicated studies on its synthesis, reactivity, and biological profile are not widely available in peer-reviewed journals. This suggests that while it is being used in discovery chemistry programs, its full potential and the nuances of its chemical behavior may be underexplored in the public domain. Further research could focus on developing more efficient and scalable syntheses, exploring the reactivity of the primary amine in the presence of the oxetane and piperidine nitrogens, and systematically evaluating its properties as a lead fragment in drug discovery campaigns.

Below is a table summarizing some of the key chemical identifiers and predicted properties of the parent compound.

| Identifier/Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1415793-94-3 |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Monoisotopic Mass | 156.12627 Da uni.lu |

| InChIKey | DTCUELCIENIDBK-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | -0.4 uni.lu |

| Physical Form | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCUELCIENIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303665 | |

| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228948-07-9 | |

| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxetan 3 Yl Piperidin 4 Amine and Its Analogs

Strategic Approaches to Oxetane (B1205548) Ring Construction

The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups. mdpi.com However, its inherent ring strain presents a significant synthetic challenge. acs.org Various strategies have been developed to efficiently construct this strained heterocycle. beilstein-journals.orgmagtech.com.cn

Intramolecular Cyclization Pathways

The most common and direct approach to forming the oxetane ring is through intramolecular cyclization, typically involving the formation of a C-O bond. acs.org

Williamson Etherification: This classical method remains a cornerstone for oxetane synthesis. It involves the base-mediated nucleophilic substitution between an alcohol and an alkyl halide within the same molecule, specifically from a suitably functionalized 1,3-diol precursor. acs.org The kinetics of forming a four-membered ring are generally slower compared to three, five, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org For instance, 1,3-diols can be selectively monotosylated or converted to a halo-alkoxide, which then undergoes cyclization. acs.org A notable example is the four-step synthesis of oxetan-3-one, a key intermediate, which involves an intramolecular cyclization of a monotosylated dihydroxyacetone derivative using sodium hydride (NaH). acs.org

| Precursor Type | Leaving Group | Base | Typical Yield | Reference |

| 1,3-Haloalcohol | Halide (Br, I) | KOH, NaH | Substrate-dependent | acs.org |

| Monotosylated 1,3-diol | Tosylate (TsO-) | NaH, KOtBu | High | acs.org |

| 1,3-Diol (one-pot) | Iodide (in situ) | Base | 78-82% | acs.org |

Other C-O Bond Forming Cyclizations: Beyond the Williamson approach, methods such as the cyclodehydration of 1,3-diols have been reported. acs.org Additionally, oxidative cyclization of certain Michael adducts has been shown to produce oxetane derivatives under specific conditions, highlighting the diversity of intramolecular strategies. acs.org

Ring-Opening Reactions of Precursors

An alternative strategy for oxetane synthesis involves the ring expansion of smaller, more strained heterocycles. This approach leverages the thermodynamic driving force from the partial release of ring strain when moving from a three-membered to a four-membered ring. beilstein-journals.org

A common pathway is the intramolecular ring-opening of a suitably substituted epoxide. beilstein-journals.orgmagtech.com.cn A precursor containing both an epoxide and a nucleophilic hydroxyl group, separated by a single carbon, can be induced to cyclize. The hydroxyl group attacks one of the epoxide carbons, leading to the formation of the four-membered oxetane ring. This method provides a powerful way to control stereochemistry in the final product.

Multicomponent Coupling Reactions

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules. For oxetane synthesis, [2+2] cycloadditions are the most prominent examples. magtech.com.cn

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound (an aldehyde or ketone) and an alkene is a well-established method for constructing the oxetane ring. beilstein-journals.orgmagtech.com.cnnih.gov The reaction is typically initiated by UV light, which excites the carbonyl compound to a reactive state that then couples with the alkene. While powerful, this method can sometimes be limited by selectivity issues and the potential for side reactions under UV irradiation. nih.gov

Transition Metal-Catalyzed [2+2] Cycloadditions: More recently, formal [2+2] cycloadditions catalyzed by transition metals have emerged as a valuable alternative to photochemical methods. magtech.com.cn These reactions can often be performed under milder conditions and with greater control over selectivity.

Cross-Electrophile Coupling: Novel methods, such as the nickel-catalyzed cross-electrophile coupling of oxetanes with aryl halides, demonstrate advanced strategies for functionalizing the oxetane ring post-synthesis. calstate.edu While this specific example involves the ring-opening of a pre-formed oxetane, the principles of multicomponent coupling are actively being explored to develop new ways to construct the ring itself.

Synthesis of the Piperidine (B6355638) Core and its Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals. nih.gov The synthesis of the specific target, 1-(Oxetan-3-YL)piperidin-4-amine, requires methods to both form the piperidine ring and install the necessary functional groups at the N1 and C4 positions.

Amination Strategies for Piperidine Derivatives

The introduction of an amino group at the 4-position of the piperidine ring is a critical step. Several strategies are available to achieve this functionalization.

Reductive Amination: The most common and versatile method for preparing 4-aminopiperidine (B84694) derivatives is the reductive amination of 4-piperidone. researchgate.net This two-step, one-pot process involves the condensation of 4-piperidone with an amine source (such as ammonia (B1221849) or a protected amine equivalent) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.netresearchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective for their mildness and selectivity. researchgate.net

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Features | Reference |

| N-Boc-4-piperidone | Ammonia | NaBH(OAc)3 | High yield, mild conditions | nih.gov |

| 4-Piperidone HCl | Hydroxylamine | H2, Pd/C | Forms oxime, then reduced | nih.gov |

| 4-Piperidone | Benzylamine | NaBH3CN | Forms N-benzyl intermediate | researchgate.net |

Other Amination Methods: Alternative routes include the reduction of a 4-oximino-piperidine (formed from 4-piperidone and hydroxylamine) or the Hofmann or Curtius rearrangement of a piperidine-4-carboxamide derivative. Nucleophilic substitution of a piperidine with a suitable leaving group at the 4-position (e.g., 4-hydroxypiperidine converted to a tosylate) with an amine nucleophile is also a viable, though less common, approach. nih.gov

N-Alkylation and Related Transformations on the Piperidine Moiety

The final key transformation in the synthesis of this compound is the formation of the bond between the piperidine nitrogen and the oxetane ring.

Reductive Amination with Oxetan-3-one: A highly efficient strategy involves the reductive amination of a 4-aminopiperidine derivative (often with the 4-amino group protected, e.g., as a carbamate) with oxetan-3-one. acs.org This reaction directly installs the oxetan-3-yl group onto the piperidine nitrogen. The process follows the standard reductive amination mechanism, where the piperidine nitrogen attacks the carbonyl of oxetan-3-one to form an iminium ion intermediate, which is subsequently reduced. nih.gov

Direct N-Alkylation: An alternative approach is the direct nucleophilic substitution (SN2) reaction between a 4-aminopiperidine derivative and an oxetane bearing a leaving group at the 3-position, such as 3-bromooxetane or oxetan-3-yl tosylate. researchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction. researchgate.netchemicalforums.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being preferred. researchgate.net

| Piperidine Substrate | Oxetane Reagent | Base | Solvent | Reference |

| Piperidin-4-amine | Oxetan-3-one | NaBH(OAc)3 | Dichloroethane (DCE) | nih.gov |

| Piperidine | Alkyl Halide | K2CO3 | DMF | researchgate.net |

| Secondary Amine | Alkyl Halide | DIPEA | Acetonitrile | researchgate.net |

These N-alkylation methods provide robust and reliable pathways to couple the two key heterocyclic components, completing the synthesis of the target molecule and its analogs. google.com

Convergent and Divergent Synthesis of the Full Chemical Compound Scaffold

The construction of the this compound framework is well-suited to a convergent synthetic approach. This strategy involves the independent synthesis of the piperidine and oxetane moieties, which are then coupled in a late-stage reaction. A prevalent method for this coupling is reductive amination.

Convergent Synthesis via Reductive Amination

A primary convergent route involves the reaction of a piperidine-4-amine derivative with oxetan-3-one. acs.org In this process, the amine and ketone form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity.

Synthesis of Piperidine-4-amine moiety: This can be a protected or unprotected version of piperidin-4-amine.

Synthesis of Oxetan-3-one: This key intermediate can be prepared via a multi-step sequence starting from dihydroxyacetone dimer. acs.org

Coupling: The piperidine-4-amine and oxetan-3-one are reacted together in the presence of a reducing agent to form the C-N bond, yielding this compound.

This convergent strategy is advantageous as it allows for the separate optimization of the synthesis of each heterocyclic component and enables the rapid generation of analogs by varying either the piperidine or the oxetane precursor.

Divergent Synthesis for Analog Development

Once the core scaffold of this compound is assembled, a divergent approach can be employed to create a library of derivatives. Starting from the primary amine product, the piperidine nitrogen or the exocyclic amine can be functionalized in various ways. For instance, the piperidine nitrogen can be acylated, alkylated, or used in other coupling reactions to introduce diverse substituents. This strategy allows for the exploration of the structure-activity relationship of analogs derived from a common intermediate. nih.gov

A summary of potential synthetic strategies is presented in the table below.

| Strategy | Description | Key Reaction | Advantages |

| Convergent | Independent synthesis of piperidine and oxetane fragments followed by coupling. | Reductive Amination | Modular, allows for late-stage diversification. |

| Divergent | Modification of a common intermediate, this compound, to produce various analogs. | N-acylation, N-alkylation | Efficient for creating libraries of related compounds. |

Stereoselective Synthesis of Enantiopure this compound and Derivatives

The development of enantiopure piperidine-containing compounds is of significant interest, as stereochemistry often plays a crucial role in their biological activity. While the parent this compound is achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters. Stereoselective synthesis of these derivatives can be achieved by employing several established strategies, often focusing on the asymmetric synthesis of the piperidine core before its coupling with the oxetane moiety.

Chiral Pool Synthesis One effective approach is to start from a readily available chiral molecule, a strategy known as chiral pool synthesis. For example, enantiopure piperidine derivatives can be synthesized from amino acids. semanticscholar.org Boc-D-serine, for instance, can serve as a starting material to construct a chiral piperidine ring system, which can then be elaborated and coupled with oxetan-3-one. semanticscholar.org

Chiral Auxiliary-Mediated Synthesis Chiral auxiliaries can be used to direct the stereochemical outcome of reactions. For example, N-galactosylation of 2-pyridone can be used to introduce a chiral auxiliary that directs subsequent nucleophilic additions and alkylations with high stereoselectivity, leading to the formation of 3- and 3,4-disubstituted piperidines. researchgate.net After the desired stereochemistry is established, the auxiliary can be removed.

Asymmetric Catalysis Asymmetric catalysis offers an efficient way to generate chiral piperidines. For instance, gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic intermediates that lead to highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This method provides a modular approach to enantioselective piperidine synthesis. nih.gov

The table below summarizes key stereoselective approaches applicable to the synthesis of chiral derivatives of this compound.

| Method | Description | Starting Material Example |

| Chiral Pool | Utilizes naturally occurring chiral molecules as starting materials. | Boc-D-serine semanticscholar.org |

| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of new stereocenters. | N-galactosyl-2-pyridone researchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Gold-catalyzed cyclization of N-homopropargyl amides nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, catalytic methods, and process optimization to reduce waste and energy consumption.

Atom Economy and Catalysis Reductive amination, a key step in the synthesis, is an atom-economical reaction that forms a C-N bond with water as the primary byproduct. The use of catalytic hydrogenation for this step, employing catalysts like palladium on carbon (Pd/C) or cobalt-based composites, aligns with green chemistry principles by reducing the need for stoichiometric hydride reagents. unibe.chmdpi.com Catalytic processes are often more efficient and generate less waste than stoichiometric reactions.

Safer Solvents and Reaction Conditions Efforts in green chemistry often focus on replacing hazardous solvents with more environmentally benign alternatives. For instance, syntheses of N-substituted piperidones have been developed that avoid chlorinated solvents and utilize safer options. nih.govresearchgate.net Furthermore, exploring solvent-free conditions or the use of water as a solvent can significantly improve the environmental profile of a synthesis.

Process Intensification Flow chemistry represents a significant advancement in green process design. Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity, reducing the need for downstream purification. unibe.ch The synthesis of piperidine derivatives has been successfully adapted to flow processes, demonstrating the potential for a safer and more efficient production of the target compound. unibe.ch

The following table highlights the application of green chemistry principles to the synthesis of this class of compounds.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C, Co-composites) for reductive amination. unibe.chmdpi.com | Reduced waste, catalyst recyclability, avoidance of stoichiometric reagents. |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives. nih.govresearchgate.net | Reduced environmental impact and improved worker safety. |

| Process Intensification | Implementation of continuous flow chemistry. unibe.ch | Enhanced safety, improved efficiency, and reduced waste. |

| Atom Economy | Utilizing reactions like reductive amination that incorporate most atoms from the reactants into the final product. | Maximized efficiency and minimized waste. |

Advanced Spectroscopic and Analytical Characterization of 1 Oxetan 3 Yl Piperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural assignment of 1-(Oxetan-3-YL)piperidin-4-amine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full picture of the molecule's framework can be assembled.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural verification. The proton (¹H) NMR spectrum reveals the chemical environment and multiplicity of all hydrogen atoms, while the carbon (¹³C) NMR spectrum identifies all unique carbon environments.

In the ¹H NMR spectrum, the signals are expected to appear in distinct regions corresponding to the different parts of the molecule. Protons on the oxetane (B1205548) ring, being part of a strained ether system, would exhibit characteristic shifts. The two methylene (B1212753) protons on the oxetane ring (adjacent to the oxygen) are expected to be the most downfield in the aliphatic region due to the oxygen's electron-withdrawing effect. The methine proton at the junction with the piperidine (B6355638) nitrogen would also have a distinct chemical shift. Within the piperidine ring, protons alpha to the nitrogen atom are deshielded and appear at a lower field compared to the other piperidine protons. The methine proton at the C4 position, bearing the amino group, would also be clearly identifiable.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbons of the oxetane ring are particularly notable, with the two carbons bonded to the oxygen atom appearing significantly downfield. The piperidine carbons alpha to the nitrogen are also shifted downfield. The symmetry of the molecule influences the number of unique signals observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and environments. organicchemistrydata.orgwisc.eduorgchemboulder.comlibretexts.org

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Oxetane CH (C-N) | 3.5 - 4.0 | 60 - 70 | Methine proton, deshielded by nitrogen. |

| Oxetane CH₂ (C-O) | 4.5 - 5.0 | 70 - 80 | Methylene protons, deshielded by oxygen. |

| Piperidine CH₂ (C-N) | 2.5 - 3.0 | 50 - 60 | Protons alpha to the piperidine nitrogen. |

| Piperidine CH₂ (β to N) | 1.5 - 2.0 | 30 - 40 | Protons beta to the piperidine nitrogen. |

| Piperidine CH (C-NH₂) | 2.8 - 3.3 | 45 - 55 | Methine proton at the site of the amine. |

| Amine NH₂ | 1.0 - 3.0 | N/A | Broad signal, chemical shift is concentration and solvent dependent. |

While 1D NMR suggests the presence of the core functional groups, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond and through-space correlations. harvard.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps out all ¹H-¹H spin-spin couplings. science.gov It would reveal correlations between adjacent protons within the piperidine ring, confirming its integrity. For example, the C4 methine proton would show a correlation to its neighboring methylene protons. Similarly, couplings within the oxetane ring system would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon atom to which it is directly attached. nih.govyoutube.com By combining the ¹H and ¹³C data, HSQC provides an unambiguous assignment of each C-H pair, resolving any overlap present in the 1D spectra. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. epfl.chyoutube.com HMBC is critical for identifying quaternary carbons (which are invisible in HSQC) and for connecting the different fragments of the molecule. A key correlation would be observed between the protons on the piperidine ring alpha to the nitrogen and the methine carbon of the oxetane ring, unequivocally establishing the N-C bond that links the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons that are close to each other, regardless of whether they are bonded. science.govresearchgate.net This is particularly useful for determining the molecule's three-dimensional conformation. For instance, NOESY could show correlations between protons on the oxetane ring and specific protons on the piperidine ring, helping to define the preferred spatial orientation of the two rings relative to each other.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the confident determination of the compound's elemental formula. For this compound (C₈H₁₆N₂O), the exact mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Source/Method |

| Molecular Formula | C₈H₁₆N₂O | - |

| Molecular Weight | 156.23 g/mol | - |

| Monoisotopic Mass | 156.1263 Da | Calculated |

| [M+H]⁺ (m/z) | 157.1335 Da | Calculated |

| [M+Na]⁺ (m/z) | 179.1154 Da | Calculated |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. nih.govnih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure and can be used for identification and structural analysis. unito.itresearchgate.net

For this compound, key fragmentation pathways would likely include:

Cleavage of the Piperidine Ring: Substituted piperidine rings are known to undergo characteristic ring-opening fragmentation. wvu.edu

Loss of the Amino Group: A common fragmentation for primary amines is the loss of ammonia (B1221849) (NH₃), which would result in a fragment ion at m/z 140.12.

Fragmentation of the Oxetane Ring: The strained four-membered oxetane ring can cleave, for example, through the loss of formaldehyde (B43269) (CH₂O).

Loss of the entire Oxetane Moiety: Cleavage of the N-C bond between the piperidine and oxetane rings would lead to fragments corresponding to each ring system.

Analyzing these fragmentation patterns is crucial for identifying metabolites, where metabolic processes might alter specific parts of the molecule, leading to predictable shifts in the mass of the fragment ions.

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uk These techniques provide valuable information about the functional groups present in the compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds in the piperidine and oxetane rings.

N-H Bending (Scissoring): An absorption band around 1590-1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the oxetane ring, typically appearing in the 1000-1150 cm⁻¹ region.

C-N Stretching: Absorptions in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. currentseparations.com It is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum would be useful for observing the skeletal vibrations of the heterocyclic rings and the symmetric C-C stretching modes within the molecule's backbone.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a complete single-crystal X-ray diffraction study for this compound has not been published in publicly available literature, its known molecular architecture allows for a detailed prediction of its solid-state conformation.

The structure consists of two key heterocyclic rings: a six-membered piperidine ring and a four-membered oxetane ring. The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The primary amino group at the C4 position and the oxetanyl substituent at the N1 position can exist in either axial or equatorial orientations. Computational models and data from analogous structures suggest the equatorial position is generally favored for bulky substituents on a piperidine ring to reduce 1,3-diaxial interactions, leading to a more stable conformer.

Table 1: Predicted Structural Features of this compound

| Feature | Predicted Characteristic |

| Piperidine Conformation | Chair |

| Substituent Orientation | Equatorial (energetically favored) |

| Oxetane Ring | Strained, near-planar |

| Key Intermolecular Forces | Hydrogen bonding (N-H···O, N-H···N) |

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of polar organic molecules like this compound. This technique allows for the effective separation and quantification of the compound, with commercial preparations typically achieving purity levels of 95-98%.

A typical HPLC method involves a stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. Because the analyte contains basic amine groups, it is prone to interacting with residual silanol (B1196071) groups on the silica-based stationary phase, which can lead to poor peak shape (tailing). To mitigate this, an acidic modifier like phosphoric acid or trifluoroacetic acid is often added to the mobile phase to protonate the amines and saturate the silanol groups. nih.gov For compounds like this that lack a strong chromophore, derivatization with an agent such as benzoyl chloride or 4-toluenesulfonyl chloride can be employed to enhance UV detectability and improve sensitivity. nih.govgoogle.com

Table 2: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220-300 nm (or post-derivatization) google.com |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. mdpi.com Due to the presence of polar N-H bonds, this compound has a relatively low volatility and may exhibit poor chromatographic behavior on standard GC columns. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. scholars.direct

Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). scholars.direct This process replaces the active hydrogens on the amine groups with non-polar functional groups, reducing intermolecular hydrogen bonding and allowing the compound to be readily analyzed by GC.

Once derivatized, the analyte is separated from other components on a capillary column (e.g., a DB-5ms or equivalent). The eluting compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern provides a unique "fingerprint" that allows for unambiguous structural confirmation. GC-MS is particularly useful for identifying trace-level impurities. nih.gov

Table 3: Hypothetical GC-MS Method Parameters

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) scholars.direct |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 m/z |

Computational Chemistry and Molecular Modeling of 1 Oxetan 3 Yl Piperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 1-(Oxetan-3-YL)piperidin-4-amine, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.netnih.gov By starting with an initial guess of the structure, the calculation iteratively adjusts atomic positions to find the arrangement with the minimum electronic energy. Functionals such as B3LYP combined with basis sets like 6-31G** are commonly used for this purpose, providing a balance between accuracy and computational cost. researchgate.netnih.gov

The geometry optimization process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state structure. For instance, these calculations would confirm the preferred conformation of the piperidine (B6355638) ring (typically a chair conformation) and the puckering of the oxetane (B1205548) ring. Energy profiles can also be calculated to understand the energy barriers associated with conformational changes, such as the ring-flipping of the piperidine moiety.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C (piperidine) | N (piperidine) | - | - | 1.47 Å |

| Bond Length | N (piperidine) | C (oxetane) | - | - | 1.46 Å |

| Bond Length | C (piperidine) | N (amine) | - | - | 1.45 Å |

| Bond Angle | C | N (piperidine) | C | - | 112.5° |

| Dihedral Angle | C | C | N (piperidine) | C | -178.5° |

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

Once the geometry is optimized, DFT is used to analyze the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

A Molecular Electrostatic Potential (MEP) surface map is another valuable output. researchgate.netnih.gov This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would show negative potential around the nitrogen atoms of the piperidine and amine groups and the oxygen atom of the oxetane ring, indicating these are likely sites for hydrogen bonding and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical DFT Data)

| Property | Value (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | 7.7 eV |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.comnasa.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and flexibility in a simulated environment, such as an aqueous solution.

For this compound, an MD simulation would reveal the accessible conformations of the piperidine and oxetane rings and the rotational freedom around the bond connecting them. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness. These simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. mdpi.com

Prediction of Molecular Interactions and Binding Affinities (e.g., Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is extensively used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a protein target.

The process involves placing the 3D structure of the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies could predict that the primary amine of the molecule acts as a hydrogen bond donor, while the oxetane oxygen and piperidine nitrogen act as hydrogen bond acceptors with specific amino acid residues in a target's active site. mdpi.com

Table 3: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Result |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Amine N-H with Asp181; Oxetane O with Lys72 |

| Key Hydrophobic Interactions | Piperidine ring with Val55, Leu130 |

In Silico Assessment of Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com The oxetane ring in this compound is a valuable bioisostere itself, often used to replace less favorable groups like gem-dimethyl or carbonyl moieties to improve properties such as solubility and metabolic stability. acs.orgnih.govacs.org

Computational methods are used to perform in silico bioisosteric replacement studies. By computationally substituting the oxetane or piperidine rings with other groups (e.g., replacing oxetane with a cyclobutane or tetrahydrofuran (B95107) ring), scientists can predict the impact on key molecular properties. These properties include lipophilicity (calculated as logP), aqueous solubility, polar surface area (PSA), and metabolic stability. This pre-screening allows for the prioritization of the most promising analogs for chemical synthesis. nih.govenamine.net

Table 4: Predicted Property Changes Upon Bioisosteric Replacement (Hypothetical Data)

| Analog | Replacement | Calculated logP | Predicted Solubility |

| Parent Compound | - | 1.2 | High |

| Analog 1 | Oxetane -> Cyclobutane | 1.8 | Moderate |

| Analog 2 | Oxetane -> gem-dimethyl | 2.1 | Low |

| Analog 3 | Piperidine -> Pyrrolidine | 0.9 | High |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For analog design, the structure of this compound can be used as a starting point for virtual screening campaigns. nih.gov Large databases containing millions of virtual compounds can be searched to identify molecules with similar structural features.

Techniques such as 2D similarity searching (based on molecular fingerprints) or 3D shape-based screening (pharmacophore modeling) are employed. A pharmacophore model would be built from the key features of the parent compound, such as hydrogen bond donors/acceptors and hydrophobic centers. This model is then used as a 3D query to filter large chemical libraries, rapidly identifying novel and diverse compounds that are likely to share a similar biological activity but may possess different core structures, offering new avenues for lead optimization.

Reactivity and Stability Studies of the 1 Oxetan 3 Yl Piperidin 4 Amine System

Ring Strain and Chemical Reactivity of the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered cyclic ether, is a key structural feature of 1-(Oxetan-3-yl)piperidin-4-amine. This ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol), which is substantially higher than that of its five-membered analog, tetrahydrofuran (B95107) (5.6 kcal/mol), and comparable to the strain in oxiranes (27.3 kcal/mol). beilstein-journals.orgnih.govresearchgate.net This inherent strain arises from the deviation of its bond angles from the ideal tetrahedral value. beilstein-journals.orgnih.gov

The high ring strain makes the oxetane moiety susceptible to various chemical reactions that can alleviate this strain. illinois.edu The strained C–O–C bond also results in the exposure of the oxygen's lone pairs, making oxetane a potent hydrogen-bond acceptor and a strong Lewis base. beilstein-journals.orgnih.gov This reactivity is a defining characteristic of the compound, as the oxetane ring can be opened under specific conditions.

Investigation of Ring-Opening Reactions under Various Conditions

The significant ring strain of the oxetane moiety makes it prone to ring-opening reactions, which are typically facilitated by acidic conditions. illinois.edu Both Brønsted and Lewis acids can catalyze the cleavage of the C-O bonds in the oxetane ring. researchgate.net The reaction mechanism often involves the protonation or coordination of the oxetane oxygen, which activates the ring towards nucleophilic attack. This process can lead to the formation of functionalized piperidine (B6355638) derivatives.

Ring-opening reactions of oxetanes can proceed under a variety of conditions, yielding different products depending on the nucleophile and the substitution pattern on the ring. researchgate.net For instance, in the presence of a protic acid, a nucleophile can attack one of the ring carbons, leading to a 1,3-difunctional product. Studies on various oxetanes show that these reactions can be highly selective, with the nucleophile often attacking the less sterically hindered carbon atom. researchgate.net

Table 1: Conditions for Oxetane Ring-Opening Reactions

| Catalyst Type | General Conditions | Potential Outcome for this compound |

|---|---|---|

| Brønsted Acids | Protic solvents, reflux conditions | Protonation of oxetane oxygen followed by nucleophilic attack, leading to a diol or other 1,3-substituted propane (B168953) derivative attached to the piperidine nitrogen. researchgate.net |

| Lewis Acids | Aprotic solvents (e.g., benzene) | Coordination to oxetane oxygen, activating the ring for attack by a nucleophile. researchgate.netillinois.edu |

| Organometallic Reagents | Requires activation (e.g., with BF3·OEt2) | Carbon-carbon bond formation via nucleophilic attack on the oxetane ring. researchgate.net |

Stability in Diverse Chemical Environments (e.g., pH, Temperature)

Despite the inherent strain, the oxetane ring can exhibit considerable stability under specific conditions. Research on structurally related compounds containing an oxetane ring has shown high stability in aqueous buffers across a pH range of 1 to 10 for 2 hours at 37°C. acs.org This suggests that this compound is likely to be stable under typical physiological pH conditions for moderate durations. However, strong acidic catalysis can promote degradation via ring-opening. chemrxiv.org

Reactivity of the Piperidine Amine and its Derivatives

The this compound molecule contains two nitrogen atoms: the tertiary amine of the piperidine ring and the primary amine at the 4-position. The primary amino group (-NH2) at the 4-position of the piperidine ring is a basic center. This group can readily undergo protonation to form an ammonium (B1175870) salt, as seen in its dihydrochloride (B599025) form. chemsrc.com

This primary amine is also a potent nucleophile and can participate in a variety of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Amide Bond Formation: Coupling with carboxylic acids, often facilitated by activating agents like HBTU or CDI, to form amides. nih.gov

The tertiary amine, where the oxetane group is attached to the piperidine nitrogen, is less basic and less nucleophilic due to steric hindrance and the electron-withdrawing effect of the adjacent oxetane ring.

Influence of Substituent Effects on Overall Compound Stability

Substituents can significantly modulate the stability and reactivity of the entire molecule. The oxetane ring itself acts as a strong σ-electron-withdrawing group. acs.org This has a notable effect on the basicity of the nearby piperidine amines. Studies have shown that the presence of an oxetane ring can lower the pKa of a nearby amine group. acs.org For this compound, the oxetane substituent on the piperidine nitrogen will decrease the basicity of both the tertiary ring nitrogen and, to a lesser extent, the primary amine at the 4-position.

This electronic effect can also influence the stability of the molecule. By withdrawing electron density, the oxetane ring can affect the reactivity of the piperidine system. Conversely, substituents on the piperidine ring could potentially influence the stability of the oxetane ring, although this effect is generally less pronounced. The stability of related oxetane compounds is often enhanced by disubstitution on the ring, which can provide steric protection against nucleophilic attack. researchgate.net

Degradation Pathways and Mechanisms of Decomposition

The primary degradation pathway for this compound is expected to involve the acid-catalyzed hydrolytic cleavage of the strained oxetane ring. This mechanism would likely begin with the protonation of the ether oxygen, followed by a nucleophilic attack from a water molecule. This would result in the formation of a 1-(3-hydroxy-3-(hydroxymethyl)propyl)piperidin-4-amine structure, effectively breaking open the four-membered ring.

Another potential point of degradation is the primary amine, which could undergo oxidation or other reactions common to amines, though these are generally less favored than the strain-releasing ring-opening of the oxetane. Under certain reductive conditions, such as with powerful reducing agents like lithium aluminum hydride (LiAlH4), oxetane-containing compounds have been observed to decompose. chemrxiv.org

Formulation Stability Considerations in Research Contexts

The chemical stability profile of this compound has direct implications for its handling, storage, and formulation in research settings. Given its susceptibility to acid-catalyzed degradation, it is crucial to avoid strongly acidic conditions during storage and in experimental buffers. Neutral or slightly basic aqueous solutions are likely to provide the best stability. acs.org

For formulation purposes, converting the free base to a salt, such as a dihydrochloride or hemioxalate, can improve its stability, crystallinity, and handling properties. The formation of a salt mitigates the reactivity of the basic amine groups and can lead to a more physically stable solid form. When preparing stock solutions or formulations, researchers must consider the compound's stability with respect to pH, temperature, and light exposure to ensure the integrity and concentration of the active molecule are maintained throughout the experiment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Oxetane (B1205548) Ring and its Impact on Biological Activity

Systematic modifications of the oxetane ring have been a focal point of medicinal chemistry efforts to optimize the therapeutic potential of this scaffold. One common strategy involves the introduction of substituents onto the oxetane ring. For example, fluorination of the oxetane ring has been shown to slow down metabolic degradation by cytochrome P450 enzymes, thereby improving the compound's pharmacokinetic profile. The position and nature of these substituents can lead to a more puckered conformation of the ring, which can in turn influence binding affinity to target proteins. acs.org

Furthermore, the oxetane ring itself can be considered a bioisosteric replacement for other functional groups, such as a carbonyl group. acs.org This substitution can lead to improved metabolic stability and solubility while maintaining or enhancing biological activity. acs.org However, in some cases, the oxetane ring is not essential for biological activity, and its replacement with other small ring structures has been explored. acs.org

The table below summarizes the impact of select oxetane ring modifications on biological properties.

| Modification | Impact on Biological Property | Reference |

| Fluorination | Slows CYP450-mediated degradation | |

| Substitution | Can increase ring puckering, influencing binding | acs.org |

| Replacement with other rings | Biological activity may be retained in some cases | acs.org |

Exploration of Substituent Effects on the Piperidine (B6355638) Ring and its Biological Consequences

The piperidine ring is another critical component of 1-(Oxetan-3-YL)piperidin-4-amine, and modifications to this ring system have profound effects on the molecule's biological activity. The position, number, and nature of substituents on the piperidine ring can modulate its interaction with biological targets, as well as its pharmacokinetic properties.

For instance, the introduction of a 4-methyl substituent on the piperidine ring has been shown to lead to high inhibitory activity for MAO-B. nih.gov In another example, para-substitution on the piperidine ring is preferred over meta-substitution for MAO inhibitory effect, and the addition of a hydroxyl group can further enhance this activity. acs.org The stereochemistry of these substituents is also crucial, as different enantiomers or diastereomers can exhibit significantly different biological activities.

The "escape from flatland" approach, which advocates for more three-dimensional structures, has been successfully applied to piperidine-containing compounds, suggesting that spirocyclic structures can lead to better interactions with protein binding sites. mdpi.com

The following table highlights the effects of various substituents on the piperidine ring.

| Substituent | Position | Biological Consequence | Reference |

| Methyl | 4 | High MAO-B inhibitory activity | nih.gov |

| Hydroxyl | para | Increased MAO inhibitory effect | acs.org |

| Spirocyclic fusion | N/A | Potentially enhanced binding to protein sites | mdpi.com |

Influence of the Piperidine Amine Basicity on Target Interactions

The basicity of the piperidine amine in this compound is a critical determinant of its interaction with biological targets. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, can form ionic interactions with acidic residues in a protein's binding pocket. nih.gov The pKa of this amine, which is a measure of its basicity, can therefore significantly influence the strength of these interactions and, consequently, the compound's potency and selectivity. cambridgemedchemconsulting.com

Tuning the basicity of the piperidine nitrogen is a common strategy in drug design. cambridgemedchemconsulting.com Reducing the basicity can, for example, decrease activity at the hERG channel, which is associated with cardiac toxicity, and also reduce metabolic clearance. cambridgemedchemconsulting.com This can be achieved through various structural modifications, such as the introduction of electron-withdrawing groups near the amine. cambridgemedchemconsulting.com For instance, replacing a hydrogen atom with a fluorine atom can lower the pKa. cambridgemedchemconsulting.com The presence of the oxetane ring itself can also influence the basicity of the piperidine nitrogen. cambridgemedchemconsulting.com

The table below illustrates how modifications affecting amine basicity can impact biological properties.

| Modification | Effect on Basicity | Impact on Target Interaction/Property | Reference |

| Introduction of fluorine | Decreases | Can reduce hERG activity and clearance | cambridgemedchemconsulting.com |

| Presence of oxetane | Modulates | Influences overall pKa and target binding | cambridgemedchemconsulting.com |

Stereochemical Implications for Molecular Recognition and Potency

The three-dimensional arrangement of atoms in this compound, known as its stereochemistry, plays a pivotal role in its interaction with biological targets and its resulting potency. Chiral centers within the molecule, such as the substituted carbon atom of the oxetane ring and potentially substituted carbons on the piperidine ring, mean that the compound can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit vastly different biological activities because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For example, in a series of HIV-1 protease inhibitors, a derivative with an (R)-piperidine-3-carboxamide as the P2 ligand showed significantly enhanced activity compared to its counterparts. This highlights the importance of the specific stereoconfiguration of the piperidine moiety for optimal interaction with the active site of the enzyme.

The synthesis of specific stereoisomers is therefore a critical aspect of drug development. Enantioselective synthesis aims to produce a single, desired stereoisomer, which can lead to a more potent and selective drug with fewer side effects.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity and physicochemical properties, respectively. researchgate.netmdpi.com These models are valuable in the study of this compound and its analogs as they can help to predict the activity of new, unsynthesized compounds and guide the design of more potent and effective molecules. nih.gov

QSAR and QSPR models are built by developing mathematical equations that relate various molecular descriptors (numerical representations of chemical structure) to a specific biological endpoint (e.g., IC50) or property (e.g., solubility). researchgate.net These descriptors can be topological, geometric, electronic, or hydrophobic in nature.

For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity against Aedes aegypti mosquitoes. nih.gov These models, using 2D topological descriptors, were able to achieve high predictive accuracy. nih.gov Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to develop predictive models for the insecticidal activity of triterpene derivatives, providing insights into the structural features that are important for bioactivity. nih.gov

The general process of QSAR/QSPR modeling involves:

Data Set Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule.

Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

Rational Design of Analogs based on SAR/SPR Insights

The knowledge gained from Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies provides a strong foundation for the rational design of new analogs of this compound with improved therapeutic profiles. By understanding how specific structural modifications influence biological activity and physicochemical properties, medicinal chemists can make informed decisions to optimize lead compounds.

For example, if SAR studies reveal that a particular substituent on the piperidine ring enhances target binding, new analogs can be designed that incorporate this feature. Similarly, if SPR studies indicate that a certain modification improves solubility or metabolic stability, this information can be used to design compounds with better pharmacokinetic properties. The "escape from flatland" concept, which suggests that more three-dimensional molecules often have better biological activity, has been a guiding principle in the design of novel piperidine-containing anticancer agents. mdpi.com

The rational design process is often iterative, involving cycles of design, synthesis, and biological testing. Computational tools, such as molecular docking and QSAR, can be used to prioritize which analogs to synthesize, thereby saving time and resources. For instance, after identifying key pharmacophoric elements through SAR, docking studies can be used to predict how well new designs will fit into the target's binding site.

Biotransformation and Pharmacokinetic Studies of 1 Oxetan 3 Yl Piperidin 4 Amine Analogs

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The initial evaluation of a drug candidate's metabolic fate begins with in vitro stability assays, which are essential for predicting in vivo pharmacokinetic properties like intrinsic clearance. enamine.net These assays measure the rate at which a compound is metabolized by various subcellular fractions or intact cells. The primary systems used are liver microsomes and hepatocytes, which represent different levels of biological complexity. acs.org

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. acs.org Assays using microsomes are effective for assessing oxidative and reductive metabolism. acs.org These experiments typically involve incubating the test compound with pooled liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. enamine.netnih.gov

Hepatocytes, or intact liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment. acs.org These assays provide a more comprehensive picture of a compound's metabolic clearance. enamine.netacs.org

The stability of a compound is typically reported as the half-life (t½) and the intrinsic clearance (CLint), which is the measure of the metabolic capacity of the liver for a specific substrate. enamine.net Compounds with high metabolic instability in these systems may be subject to rapid clearance in vivo, potentially limiting their therapeutic efficacy.

Below is a representative data table illustrating typical results from a metabolic stability assay for a hypothetical analog.

| Test System | Species | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|---|

| Liver Microsomes | Human | 60 | 65 | >60 | 15 |

| Liver Microsomes | Rat | 60 | 35 | 45 | 42 |

| Hepatocytes | Human | 120 | 50 | 115 | 25 |

| Hepatocytes | Rat | 120 | 20 | 55 | 68 |

Identification and Characterization of Metabolites

Identifying the metabolic products of a drug candidate is crucial for understanding its clearance pathways and identifying any potentially active or toxic metabolites. Following incubation in in vitro systems like liver microsomes or hepatocytes, samples are analyzed to detect and characterize these biotransformation products. nih.gov The primary analytical technique for this purpose is high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

This process involves comparing the mass spectra of samples from active incubations (with cofactors) to control samples (without cofactors) to identify new peaks corresponding to metabolites. The exact mass and fragmentation patterns obtained from MS/MS analysis help elucidate the chemical structure of these metabolites.

For analogs of 1-(oxetan-3-yl)piperidin-4-amine, several metabolic pathways can be anticipated based on their structure:

Oxidation: Hydroxylation of the piperidine (B6355638) ring or the alkyl portions of the molecule is a common metabolic route.

N-dealkylation: The bond connecting the oxetane (B1205548) group to the piperidine nitrogen is a potential site for cleavage, a major metabolic pathway for many 4-aminopiperidine (B84694) drugs. nih.gov

Oxetane Ring Opening: While often stable, the strained oxetane ring can undergo metabolic cleavage under certain enzymatic conditions.

Conjugation (Phase II): If hydroxylated metabolites are formed, they can be further metabolized through glucuronidation or sulfation.

| Metabolite Class | Metabolic Reaction | Potential Site on Analog Structure | Analytical Observation |

|---|---|---|---|

| Mono-hydroxylated Metabolite | Oxidation | Piperidine Ring | Mass shift of +16 Da |

| N-dealkylated Metabolite | N-dealkylation | Piperidine Nitrogen | Loss of the oxetane moiety |

| Hydrolyzed Metabolite | Hydrolysis/Ring Opening | Oxetane Ring | Mass shift of +18 Da (addition of H₂O) |

| Glucuronide Conjugate | Glucuronidation | Hydroxylated Metabolite | Mass shift of +176 Da |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)

The biotransformation of most drugs is predominantly carried out by a limited number of enzyme superfamilies. For analogs containing the this compound scaffold, the key enzyme systems are expected to be the Cytochrome P450 (CYP) enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is responsible for the oxidative metabolism of a vast number of xenobiotics. nih.gov While there are many CYP isozymes, a few are responsible for the majority of drug metabolism, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov For compounds containing a 4-aminopiperidine moiety, CYP3A4 is often a major contributor to their N-dealkylation. nih.gov The specific CYP isoforms involved in the metabolism of a new analog can be identified using recombinant human CYP enzymes or through chemical inhibition studies in liver microsomes.

Flavin-containing Monooxygenases (FMOs): FMOs are another class of Phase I enzymes that can oxidize nitrogen- and sulfur-containing compounds. In some cases, FMOs can contribute to the metabolism of drug candidates, and their involvement is typically assessed in specific in vitro assays. acs.org

| Enzyme System | Primary Function | Common Isoforms in Drug Metabolism | Relevance to Scaffold |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I Oxidative Metabolism | CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2. nih.gov | Likely primary system for hydroxylation and N-dealkylation. nih.gov |

| Flavin-containing Monooxygenase (FMO) | Phase I Oxidation of N, S atoms | FMO1, FMO3. acs.org | Potential secondary contribution to N-oxidation. acs.org |

| UDP-Glucuronosyltransferases (UGTs) | Phase II Glucuronidation | UGT1A, UGT2B families | Metabolism of hydroxylated Phase I products. |

Influence of Structural Modifications on Metabolic Fate

Oxetane Moiety: The incorporation of an oxetane ring is a modern strategy used to improve properties like aqueous solubility and metabolic stability while reducing lipophilicity. acs.orgnih.gov Compared to more common groups like a gem-dimethyl group, the polar oxetane can block a site of metabolism without significantly increasing lipophilicity. acs.orgethz.ch Furthermore, attaching the oxetane at the 3-position is common, likely due to superior metabolic stability compared to other positions. nih.gov

Piperidine Ring: The piperidine ring itself can be modified to alter metabolic fate. For instance, replacing a piperazine (B1678402) ring with a piperidine has been shown to improve metabolic stability in rat liver microsomes for certain compound series. nih.gov Substitutions on the piperidine ring can block potential sites of metabolism. For example, adding a hydroxyl group to the piperidine ring has been shown to modulate the activity of some compounds. acs.org

| Structural Modification | Rationale | Observed or Expected Effect on Metabolic Fate | Reference |

|---|---|---|---|

| Incorporation of Oxetane Ring | Replace metabolically labile groups (e.g., gem-dimethyl) with a polar, stable isostere. | Can improve metabolic stability and aqueous solubility. | acs.orgnih.gov |

| Substitution on Piperidine Ring | Block sites of oxidative metabolism (e.g., hydroxylation). | Increased metabolic half-life. | acs.org |

| Modification of Amine Linker | Alter electronic properties and steric hindrance around the nitrogen. | Can shift metabolism away from N-dealkylation to other pathways. | drugbank.com |

| Replacement of Piperidine with other Alicyclic Amines | Change ring strain and conformation. | Can significantly alter metabolic stability and receptor affinity. | nih.gov |

Excretion Pathways and Mass Balance Studies

To fully understand a drug's disposition, mass balance and excretion studies are conducted, typically in preclinical species using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H). These studies aim to determine the primary routes of elimination (urine, feces, bile) and to account for the total administered dose.

After administering the radiolabeled drug, urine, feces, and sometimes bile are collected over a period of several days. The total radioactivity in each matrix is measured to determine the percentage of the dose eliminated through each pathway. For many small molecule drugs, excretion of metabolites in urine is a primary clearance route. mdpi.com

For example, in studies of other complex heterocyclic compounds, it has been observed that the parent drug and its primary metabolites excreted in urine and feces may only account for a fraction of the total dose, which suggests extensive metabolism into numerous minor products. mdpi.com These studies provide the definitive data on how a drug and its metabolites are cleared from the body, which is essential information for regulatory submissions and for predicting human pharmacokinetics.

Species-Specific Metabolic Profiles and Their Implications for Preclinical Research

Significant differences in drug metabolism can exist between preclinical species (e.g., mice, rats, dogs, monkeys) and humans. acs.org These variations are often due to differences in the expression levels and substrate specificities of metabolic enzymes like CYPs. acs.org For this reason, assessing metabolic stability and identifying metabolites across several species is a standard part of drug discovery. acs.org

For instance, studies on other centrally active compounds have shown that metabolic rates can vary significantly; a compound might be rapidly metabolized in rat liver microsomes but show much greater stability in human or dog systems. acs.org In one study, a compound was metabolized by about 46% in rat liver microsomes, whereas in human, monkey, and dog microsomes, less than 20% was metabolized over the same period. acs.org

Understanding these species-specific metabolic profiles is critical for:

Selecting the appropriate animal model: The chosen species for toxicology and efficacy studies should ideally have a metabolic profile that is as similar as possible to humans.

Extrapolating data to humans: Allometric scaling and in vitro-in vivo extrapolation (IVIVE) models use data from multiple species to predict human pharmacokinetic parameters. The accuracy of these predictions depends on understanding interspecies differences.

Interpreting preclinical data: Differences in efficacy or toxicity between species can sometimes be explained by differences in their metabolic handling of the drug.

| Species | Relative Metabolic Rate (Hypothetical Example) | Implication for Preclinical Research |

|---|---|---|

| Mouse | High | May show rapid clearance; dose adjustments may be needed for efficacy studies. |

| Rat | Very High | May overestimate human clearance, potentially misleading. acs.org |

| Dog | Low | May be a more predictive model for human pharmacokinetics in some cases. |

| Monkey | Low-Moderate | Often considered a good surrogate for human metabolism due to phylogenetic proximity. |

| Human | Low | The ultimate benchmark for preclinical models. |

Medicinal Chemistry Applications and Drug Discovery Landscape

Role of the Oxetane (B1205548) Moiety as a Bioisostere in Drug Design

A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly altering its primary biological activity, yet potentially improving its pharmacokinetic or pharmacodynamic profile. The oxetane ring has emerged as a valuable bioisostere for several common functional groups in drug candidates. researchgate.netresearchgate.net

Replacement of Gem-Dimethyl Groups

The gem-dimethyl group is frequently incorporated into drug candidates to block metabolically susceptible positions, thereby increasing the metabolic stability of the compound. However, this addition often leads to an undesirable increase in lipophilicity, which can negatively impact solubility and other pharmacokinetic properties. acs.org The oxetane ring presents a compelling solution to this challenge.

Mimicry of Carbonyl Functionalities